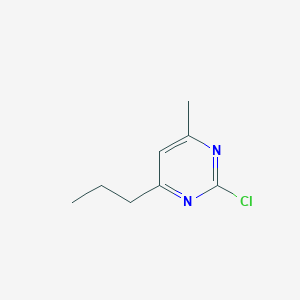

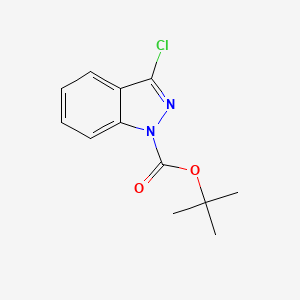

![molecular formula C13H21NO4 B3111449 2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid CAS No. 1824085-55-3](/img/structure/B3111449.png)

2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid

Descripción general

Descripción

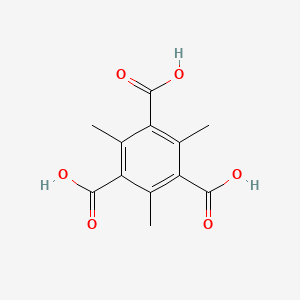

“2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid” is a chemical compound with the CAS Number: 1824085-55-3 . It has a molecular weight of 255.31 and its IUPAC name is 2-[1-(tert-butoxycarbonyl)-4-piperidinylidene]propanoic acid . The compound is also known as Boc-piperidine-4-carboxylic acid or Boc-4-piperidone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-9(11(15)16)10-5-7-14(8-6-10)12(17)18-13(2,3)4/h5-8H2,1-4H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.31 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Spiro[indole-3,4′-piperidin]-2-one Synthesis : A study by Freund and Mederski (2000) described the synthesis of spiro[indole-3,4′-piperidin]-2-ones from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, involving anilide formation, N(1)-protection, and Pd-catalyzed intramolecular cyclization (Freund & Mederski, 2000).

Catalysis in Oxidative Cyclization : Dönges et al. (2014) reported that cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which include tert-butyl hydroperoxide (TBHP), can catalyze oxidative cyclization of alkenols, indicating potential catalytic applications involving similar piperidine derivatives (Dönges et al., 2014).

Medicinal Chemistry and Drug Design

Acetyl-CoA Carboxylase Inhibition : Chonan et al. (2011) synthesized novel (4-piperidinyl)-piperazine derivatives as potent ACC1/2 non-selective inhibitors. They optimized the substituents on the nitrogen of the piperidine ring, indicating the significance of piperidine derivatives in medicinal chemistry (Chonan et al., 2011).

Dipeptide Synthesis : The study by Didierjean, Boussard, and Aubry (2002) on the synthesis of a pipecolic acid-containing dipeptide demonstrates the application of piperidine derivatives in peptide chemistry, which is significant in drug design and development (Didierjean, Boussard, & Aubry, 2002).

Environmental and Analytical Applications

- Mass-Separating Agents : Taha (2016) explored the use of piperazine-containing Good’s buffers, including compounds similar to 2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid, as mass-separating agents for separating propanols from water, indicating their potential in environmental and analytical applications (Taha, 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is noted that this compound is used as a linker in the development of protacs (proteolysis-targeting chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Mode of Action

The compound, being a linker in PROTAC development, plays a crucial role in connecting the E3 ligase ligand and the target protein ligand . The rigidity of the linker, which this compound provides, may impact the 3D orientation of the PROTAC and thus the formation of the ternary complex (E3 ligase - PROTAC - target protein) . This can influence the efficiency of target protein degradation .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on the specific target protein that the PROTAC is designed to degrade. By leading to the degradation of target proteins, it can influence various biochemical pathways in which the target protein is involved .

Pharmacokinetics

The design of protacs, including the choice of linker, can impact their pharmacokinetic properties .

Result of Action

The result of the action of this compound, as part of a PROTAC, is the degradation of the target protein . This can lead to a decrease in the function of the target protein, influencing cellular processes in which the protein is involved .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability of the PROTAC . Additionally, the presence of other molecules can influence the binding of the PROTAC to the E3 ligase and the target protein .

Propiedades

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-ylidene]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-9(11(15)16)10-5-7-14(8-6-10)12(17)18-13(2,3)4/h5-8H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAZHJKHTXNPOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Fluorodibenzo[b,d]furan](/img/structure/B3111381.png)

![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B3111391.png)

![5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate](/img/structure/B3111409.png)

![3-Oxo-3-[5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B3111433.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate](/img/structure/B3111448.png)